molecular formula C25H20N4S B293123 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione

4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione

Cat. No. B293123
M. Wt: 408.5 g/mol
InChI Key: WLHXHQMBLNKTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione, also known as DPPPT, is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Mechanism of Action

The mechanism of action of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood. However, it has been suggested that 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been found to interact with various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been found to reduce oxidative stress and protect cells from apoptosis. Furthermore, 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and -9.

Advantages and Limitations for Lab Experiments

4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has several advantages for lab experiments. It is stable, easy to synthesize, and has a high purity. Additionally, 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit low toxicity and high bioavailability. However, there are also limitations to using 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments. 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has limited solubility in water, which may affect its efficacy in vivo. Additionally, the mechanism of action of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione. One potential direction is to investigate the efficacy of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione in animal models of inflammation and cancer. Additionally, it may be useful to explore the potential of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione as a drug candidate for the treatment of inflammatory diseases and cancer. Furthermore, the mechanism of action of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione should be further elucidated to better understand its biological activities. Finally, the development of new synthesis methods for 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione may lead to the discovery of more potent analogs with improved efficacy and bioavailability.
Conclusion
In conclusion, 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione is a compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. The synthesis method of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione in the presence of a catalyst. The mechanism of action of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, but it has been suggested to modulate various signaling pathways and interact with various enzymes. 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has several advantages for lab experiments, but also has limitations due to its limited solubility and unclear mechanism of action. Finally, there are several future directions for the research of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione, including investigating its efficacy in animal models, exploring its potential as a drug candidate, and elucidating its mechanism of action.

Synthesis Methods

The synthesis of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione in the presence of a catalyst. The reaction yields 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione as a yellow solid with a purity of over 95%.

Scientific Research Applications

4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Furthermore, 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been found to exhibit antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

Molecular Formula

C25H20N4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-(1,3-diphenylpyrazol-4-yl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C25H20N4S/c30-25-26-22(18-10-4-1-5-11-18)16-23(27-25)21-17-29(20-14-8-3-9-15-20)28-24(21)19-12-6-2-7-13-19/h1-17,23H,(H2,26,27,30)

InChI Key

WLHXHQMBLNKTNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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